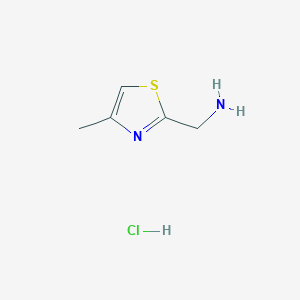

(4-Methylthiazol-2-YL)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJSBRDBMOIFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-15-2 | |

| Record name | 2-Thiazolemethanamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(4-Methylthiazol-2-YL)methanamine hydrochloride is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This compound, with the CAS Number 1196146-15-2, has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : CHClNS

- Molecular Weight : 164.66 g/mol

- Appearance : White to off-white powder

- Density : Approximately 1.2 g/cm³

- Boiling Point : 207.8 °C at 760 mmHg

- Flash Point : 79.5 °C

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The thiazole moiety plays a crucial role in these interactions, facilitating binding to enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses moderate to high efficacy against various pathogenic strains, comparable to first-line pharmaceuticals.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | Good | |

| Fungi | Moderate to Good |

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Activity

A study focusing on thiazole-based compounds reported that several derivatives exhibited cytotoxic effects against different cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | <1.5 | Induction of apoptosis |

| HT29 (colon carcinoma) | <2.0 | Cell cycle arrest at G2/M phase |

The presence of the methyl group at position 4 of the thiazole ring was noted to enhance cytotoxicity, indicating a structure-activity relationship that could be further explored for drug development .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions that allow for the fine-tuning of its properties for specific applications. Derivatives of this compound are being synthesized to explore enhanced biological activities or altered pharmacokinetic profiles.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Key Observations :

Substituent Position and Electronic Effects :

- The methyl group at the 4-position in the target compound reduces steric hindrance compared to bulkier substituents like phenyl or chlorophenyl groups in analogues (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) .

- Electron-withdrawing groups (e.g., Cl in chlorophenyl derivatives) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., CH₃ in the target compound) improve lipophilicity .

Salt Forms and Hydration: The target compound exists as a dihydrochloride salt, whereas others (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) are monohydrochlorides. Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic character . The monohydrate form of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-12-3) has a lower melting point (203–204°C) compared to its anhydrous para-substituted counterpart (268°C), indicating hydration reduces thermal stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- LogP Trends : The target compound’s lower LogP (0.85) compared to chlorophenyl or phenyl derivatives (2.12–2.78) reflects its reduced hydrophobicity, which may influence membrane permeability and pharmacokinetics .

- Thermal Stability : The para-chlorophenyl derivative’s higher melting point (268°C) suggests greater crystalline stability compared to meta-substituted or hydrated forms .

Preparation Methods

Palladium-Catalyzed Coupling Route

A prominent method involves a palladium-catalyzed cross-coupling reaction between a protected benzylamine derivative and a 4-methylthiazole bromide or carboxylic acid derivative.

- Reactants: tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate, potassium acetate, Pd(OAc)₂ catalyst.

- Solvent: N,N-Dimethylacetamide (DMAc).

- Atmosphere: Nitrogen degassing to avoid oxidation.

- Temperature: Heating at 130 °C for 4 hours.

- Workup: Extraction with ethyl acetate and water, washing with brine, and concentration under reduced pressure.

Amination of Halogenated Thiazole Derivatives

Another common route starts with halogenated thiazole derivatives, such as 4-bromothiazol-2-yl compounds, which undergo nucleophilic substitution with amines.

- Bromination of thiazole at the 4-position using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane.

- Subsequent reaction of the brominated thiazole with methylamine or related amines under basic conditions to introduce the methanamine group at the 2-position.

- Final treatment with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and crystallinity.

- This method is adaptable for large-scale synthesis.

- Continuous flow reactors and automated processing can optimize yield and purity.

- Purity typically reaches 95% or higher, suitable for research and pharmaceutical applications.

Detailed Multi-Step Synthesis Example (Based on VH032 Amine Hydrochloride Preparation)

A published column chromatography-free, multi-gram scale synthesis provides a detailed stepwise procedure:

| Step | Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate | Reactants: compound 11 (62 g), compound 6 (54 g), KOAc, Pd(OAc)₂, DMAc, 130 °C, N₂ atmosphere | Concentrated and extracted without chromatography |

| 2 | Conversion to (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride | Treatment with HCl in dioxane, precipitation of solid | 93% purity, 96% two-step yield |

| 3 | Coupling with Boc-protected pyrrolidine derivative | Use of HATU, TEA in DMF/DCM, room temperature | Crude product isolated by extraction |

| 4 | Deprotection and conversion to hydrochloride salt | HCl in dioxane, precipitation, filtration | 94% yield, 82% purity |

| 5 | Final amide coupling and salt formation | HATU, DIPEA in DCM, followed by acid treatment and precipitation | Overall yield 65%, 97% purity, 42.5 g product isolated |

This method avoids column chromatography, employs common reagents, and is scalable to multi-gram quantities, making it industrially attractive.

Analytical Data Supporting Preparation

-

- Purity of final hydrochloride salt typically exceeds 95%.

- Overall yields from multi-step syntheses range from 60% to 70%, depending on scale and purification methods.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Uses Pd(OAc)₂, KOAc in DMAc, nitrogen atmosphere, 130 °C | High purity, scalable, chromatography-free | Requires expensive catalyst, inert atmosphere |

| Halogenation + Amination | Bromination with NBS, amination with methylamine, HCl salt formation | Simple reagents, adaptable to flow chemistry | Multiple steps, potential side reactions during bromination |

| Multi-Step Industrial Route | Combination of coupling, deprotection, amide formation, salt precipitation | High yield, multi-gram scale, avoids chromatography | Longer synthesis time, multiple purification steps |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of (4-Methylthiazol-2-YL)methanamine hydrochloride?

- Answer : The compound has a molecular formula of C₅H₁₀Cl₂N₂S and a molecular weight of 201.12 g/mol (CAS 71064-30-7). Its canonical SMILES is Cl.ClC1=CSC(=N1)CN , and it is characterized by a thiazole ring substituted with a methyl group at position 4 and an aminomethyl group at position 2, with two hydrochloride counterions. Key identifiers include PubChem CID and safety data (e.g., GHS hazard codes) for handling .

Q. What synthetic routes are commonly employed for producing this compound?

- Answer : Synthesis often involves Mannich reactions or nucleophilic substitution. For example, chloromethyl thiazole intermediates can react with dimethylamine under acidic conditions, followed by hydrochloride salt formation. Evidence from analogous compounds suggests using ethanol/water reflux for condensation and purification via recrystallization .

Q. How should researchers safely handle and store this compound?

- Answer : The compound is classified under GHS Hazard Category 1 (skin/eye irritation). Safety protocols include using PPE (gloves, goggles), working in a fume hood, and storing in a cool, dry environment away from oxidizers. Emergency measures for exposure involve rinsing with water and seeking medical assistance .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Answer :

- Purity : HPLC with UV detection (95% minimum purity ).

- Structural Confirmation :

- NMR (¹H/¹³C) to verify thiazole ring protons (~6.5–7.5 ppm) and methyl/amine groups.

- Mass Spectrometry (ESI-MS) for molecular ion peaks matching m/z 201.12.

- Elemental Analysis to validate C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

- Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and hydrogen bonding. For example, the thiazole ring’s planarity and hydrochloride counterion interactions can be mapped, aiding in understanding reactivity .

Q. What strategies mitigate contradictions in spectroscopic data during derivative synthesis?

- Answer : Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling patterns. For instance, NOESY can distinguish between regioisomers in thiazole derivatives. Computational methods (DFT) may also predict spectral profiles to reconcile experimental discrepancies .

Q. How can this compound serve as a precursor for bioactive analogs targeting enzyme inhibition?

- Answer : The aminomethyl group is a versatile handle for derivatization. For example:

- LOXL2 Inhibition : Analogous structures (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) show selectivity for lysyl oxidases via amine coordination to active-site copper .

- Antimicrobial Agents : Thiazole cores are known to disrupt bacterial cell membranes; coupling with sulfonamides or quinolones enhances activity .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Answer : Key issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.